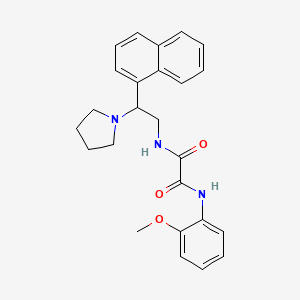![molecular formula C19H14ClN5OS B2886539 N-(3-chlorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide CAS No. 585552-07-4](/img/structure/B2886539.png)
N-(3-chlorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide, also known as CP-544326, is a potent and selective inhibitor of the enzyme phosphodiesterase type 4 (PDE4). PDE4 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger molecule involved in various physiological processes. CP-544326 has been extensively studied for its potential therapeutic applications in various diseases, including inflammatory disorders, respiratory diseases, and neurological disorders.
Wissenschaftliche Forschungsanwendungen
Based on the information available, here is a comprehensive analysis of the scientific research applications of the compound “N-(3-chlorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide”:
EGFR-TK Inhibition
This compound has been studied for its potential as an inhibitor of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). EGFR-TK is a critical enzyme in the signaling pathways that lead to cell proliferation. Inhibiting this enzyme can be a strategy to treat cancers that are characterized by overactive EGFR-TK. The compound has shown significant inhibitory activities with low IC50 values, indicating its potency as an EGFR-TK inhibitor .
Anti-Proliferative Activity
The compound has demonstrated broad-spectrum cytotoxic activity against a panel of NCI 60 cancer cell lines. This suggests its potential use in cancer chemotherapy, particularly in targeting various types of cancer cells. Some derivatives of this compound have shown GI50 values ranging from 0.018 to 9.98 μM, which is indicative of their effectiveness in inhibiting cancer cell growth .
P-glycoprotein Inhibition
P-glycoprotein is a protein that often contributes to the resistance of cancer cells to chemotherapy by pumping out drugs from the cells. The compound has been evaluated for its ability to inhibit P-glycoprotein, potentially making it useful in overcoming drug resistance in cancer therapy. It has been shown to inhibit P-glycoprotein expression, which could enhance the efficacy of chemotherapeutic agents .
Cell Cycle Arrest
Research indicates that the compound can induce cell cycle arrest at the S phase in certain cancer cell lines. This effect can halt the proliferation of cancer cells, providing another mechanism by which the compound could be used in cancer treatment. The increase in pre-G cell population following treatment with the compound suggests its role in disrupting the normal cell cycle progression .
Apoptosis Induction
The compound has been found to increase the percentage of apoptotic cells in a time-dependent manner. Apoptosis, or programmed cell death, is a process that is often dysregulated in cancer cells. By inducing apoptosis, the compound could help to selectively eliminate cancer cells without harming normal cells .
Molecular Docking Studies
Molecular docking studies have been conducted to understand how the compound interacts with the EGFR binding site. These studies are crucial for the rational design of new drugs, as they provide insights into the molecular interactions that underlie the compound’s inhibitory activity. The results from these studies can guide the modification of the compound to enhance its efficacy and selectivity .
mTOR and PI3 Kinase Inhibition
The compound has been associated with the inhibition of mTOR kinase and PI3 kinase, both of which are important targets in cancer therapy. mTOR kinase is involved in cell growth and metabolism, while PI3 kinase plays a role in cell survival and proliferation. Inhibiting these kinases can disrupt cancer cell metabolism and survival, making the compound a potential candidate for cancer treatment .
Synthesis and Design
The compound has been synthesized using both green and conventional methods, which is significant for the development of sustainable pharmaceutical manufacturing processes. The design and synthesis of new derivatives of this compound can lead to the discovery of more potent and selective drugs for various therapeutic applications .
Wirkmechanismus
Target of Action
The primary targets of this compound are kinase enzymes . Kinases play a crucial role in cellular signaling and are often implicated in disease states, including cancer .
Mode of Action
The compound, which contains a pyrazolo[3,4-d]pyrimidine scaffold , acts as an isostere of the adenine ring of ATP . This allows the compound to mimic hinge region binding interactions in kinase active sites . The compound’s interaction with these active sites can be directed towards multiple oncogenic targets through focused chemical modification .
Biochemical Pathways
The compound’s interaction with kinase enzymes affects various biochemical pathways. For instance, it can inhibit cell cycle progression and induce apoptosis in cancer cells . It can also significantly induce caspase-3 activation and suppress NF-κB and IL-6 activation .
Result of Action
The compound exhibits cytotoxicity against tested cancer cell lines . It successfully inhibits cell cycle progression and displays good apoptosis in cancer cells . It also significantly induces caspase-3 activation and suppresses NF-κB and IL-6 activation . These molecular and cellular effects contribute to its anticancer activity.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5OS/c20-13-5-4-6-14(9-13)24-17(26)11-27-19-16-10-23-25(18(16)21-12-22-19)15-7-2-1-3-8-15/h1-10,12H,11H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECFCPBBRDHKES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2886456.png)
![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-nitrophenyl)methanone](/img/structure/B2886460.png)
![N-[4-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enamide](/img/structure/B2886461.png)
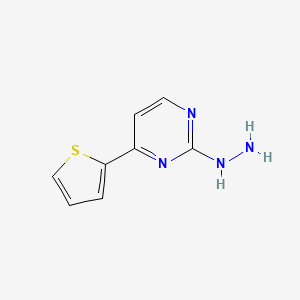

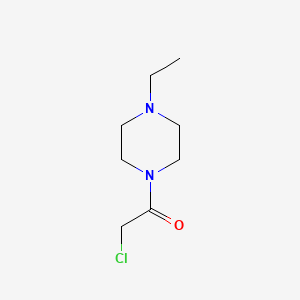
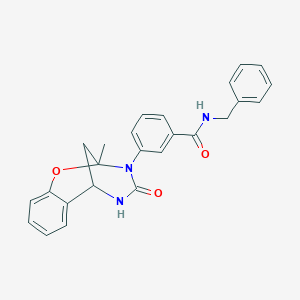
![3-Methyl-1-(2-methylpropylamino)-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2886466.png)
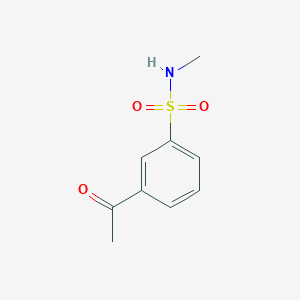
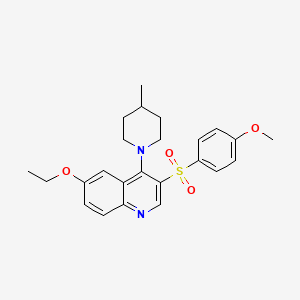
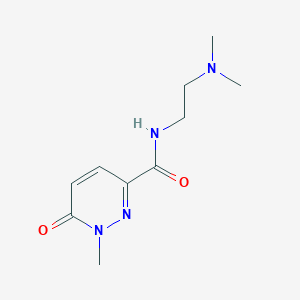
![Methyl 4-[(4-{2-cyano-2-[(3-ethoxypropyl)carbamoyl]eth-1-en-1-yl}-2-methoxyphenoxy)methyl]benzoate](/img/structure/B2886476.png)

